molecular formula C7H8N2O2 B1302331 Methyl 5-aminonicotinate CAS No. 36052-25-2

Methyl 5-aminonicotinate

Cat. No. B1302331
CAS RN: 36052-25-2
M. Wt: 152.15 g/mol
InChI Key: MBGSRKHDEJNWED-UHFFFAOYSA-N
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Patent
US07504420B2

Procedure details

To a stirring solution of 283 mg (1.86 mmol) of methyl 5-aminonicotinate in 19 mL of CH3CN and 19 mL of 37% formaldehyde in H2O was added 353 mg (5.62 mmol) of NaCNBH3, and 50 drops of acetic acid. The solution was stirred at r.t. for 18.5 h and 40 mL of EtOAc and 40 mL of sat. NaHCO3 solution was added. The layers were separated, and the organic layer was washed with 25 mL of sat. NaHCO3 and 25 mL of brine, dried over Na2SO4, filtered, and concentrated. Purification by flash silica gel chromatography (0.5% MeOH/CHCl3) resulted in 124 mg of methyl 5-(dimethylamino)nicotinate as a yellow oil in 37% yield.
Quantity
283 mg
Type
reactant
Reaction Step One
Quantity
353 mg
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].[BH3-][C:13]#[N:14].[Na+].[CH3:16]COC(C)=O.C([O-])(O)=O.[Na+]>CC#N.C=O.O.C(O)(=O)C>[CH3:16][N:14]([CH3:13])[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
283 mg
Type
reactant
Smiles
NC=1C=NC=C(C(=O)OC)C1
Name
Quantity
353 mg
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
Quantity
19 mL
Type
solvent
Smiles
CC#N
Name
Quantity
19 mL
Type
solvent
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)O
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
40 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at r.t. for 18.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with 25 mL of sat. NaHCO3 and 25 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash silica gel chromatography (0.5% MeOH/CHCl3)
CUSTOM
Type
CUSTOM
Details
resulted in 124 mg of methyl 5-(dimethylamino)nicotinate as a yellow oil in 37% yield

Outcomes

Product
Details
Reaction Time
18.5 h
Name
Type
Smiles
CN(C=1C=NC=C(C(=O)OC)C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.